molecular formula C36H70O17 B610219 Propargyl-PEG17-methane CAS No. 146185-77-5

Propargyl-PEG17-methane

Cat. No. B610219
M. Wt: 774.94
InChI Key: KXGWRMYKHLIJGH-UHFFFAOYSA-N
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Description

Propargyl-PEG17-methane is a PEG-based PROTAC linker . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . This compound is used in the synthesis of PROTACs .


Synthesis Analysis

The propargyl group in Propargyl-PEG17-methane can be reacted with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . This reaction is a key step in the synthesis of more complex structures .


Molecular Structure Analysis

The molecular formula of Propargyl-PEG17-methane is C36H70O17 . It has a molecular weight of 774.94 g/mol .


Chemical Reactions Analysis

Propargyl-PEG17-methane can participate in Click Chemistry reactions with azide compounds to yield a stable triazole linkage . Copper is required as a catalyst for this reaction .


Physical And Chemical Properties Analysis

Propargyl-PEG17-methane has a molecular weight of 774.94 g/mol . Its elemental analysis shows that it contains 55.80% Carbon, 9.11% Hydrogen, and 35.10% Oxygen .

Scientific Research Applications

  • Macromolecule Conformation in Gas Phase : A study using matrix-assisted laser desorption methods in ion chromatography investigated the conformation of macromolecules, including polyethylene glycol (PEG) polymers, in the gas phase. This research is relevant for understanding the behavior of such compounds under different physical conditions (von Helden, Wyttenbach, & Bowers, 1995).

  • Combustion Chemistry of Methane : A kinetic modeling study of benzene and polycyclic aromatic hydrocarbons (PAH) formation in laminar methane flames highlights the combustion kinetics of methane, including the role of propargyl and other radicals in the formation of larger molecules and pollutants (Jin et al., 2015).

  • Biomedical Applications : The synthesis of propargyl-terminated heterobifunctional poly(ethylene glycol) has been studied, showing potential in the development of PEG-based bioconjugates for various biomedical applications (Lu & Zhong, 2010).

  • Optical Properties of Nanoobjects : Research on the electronic effects of PEG environments, including PEG17, on the optical properties of small cadmium chalcogenide clusters, sheds light on how PEG can affect the properties of inorganic cores in nanoobjects (Fukunaga & Konishi, 2015).

  • Electrolyte Additive for Batteries : Propargyl methanesulfonate's influence as an electrolyte additive in lithium titanate batteries was analyzed, showing improvements in the cyclic performance of these batteries (Wang et al., 2017).

  • Methane Hydrate Formation and Dissociation Kinetics : A study on the effect of the molecular weight of polyethylene glycol (PEG) on methane hydrate formation and dissociation kinetics, relevant for designing hydrate inhibitive drilling fluids in deep-offshore and hydrate-bearing formations (Mech & Sangwai, 2016).

  • Surface Modification and Biological Interactions : Research on gold-chemisorbing block copolymers bearing poly(propylene sulphide) (PPS) and PEG (including PEG17) demonstrated their effectiveness in surface modification of gold and reducing biological adsorption and adhesion (Bearinger et al., 2003).

Future Directions

The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . The last decade has witnessed remarkable progress in both the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates . This suggests that compounds like Propargyl-PEG17-methane could have significant potential for future research and applications.

properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H70O17/c1-3-4-38-7-8-40-11-12-42-15-16-44-19-20-46-23-24-48-27-28-50-31-32-52-35-36-53-34-33-51-30-29-49-26-25-47-22-21-45-18-17-43-14-13-41-10-9-39-6-5-37-2/h1H,4-36H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXGWRMYKHLIJGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H70O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

774.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propargyl-PEG17-methane

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